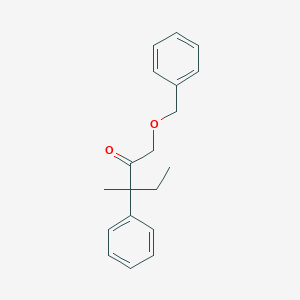
1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one typically involves the reaction of benzyl alcohol with a suitable ketone precursor under specific conditions. One common method includes the use of benzyl bromide and a base to facilitate the formation of the benzyloxy group. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or nickel, can also be employed to improve reaction rates and selectivity. The purification process often includes distillation and recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-methyl-3-phenylpentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological receptors. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that may exhibit biological activity .
Comparaison Avec Des Composés Similaires
- 1-(Benzyloxy)-2-methyl-3-phenylpropan-2-one
- 1-(Benzyloxy)-3-phenylbutan-2-one
- 1-(Benzyloxy)-3-methyl-4-phenylpentan-2-one
Comparison: Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
834906-05-7 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-methyl-3-phenyl-1-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C19H22O2/c1-3-19(2,17-12-8-5-9-13-17)18(20)15-21-14-16-10-6-4-7-11-16/h4-13H,3,14-15H2,1-2H3 |
Clé InChI |
DPQVSODSCMZRGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=CC=C1)C(=O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14197607.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
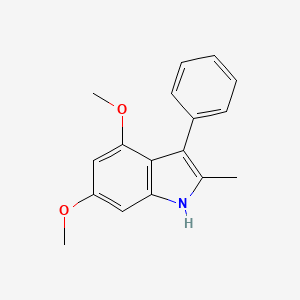
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
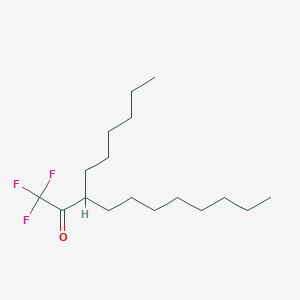
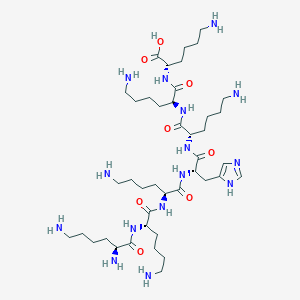

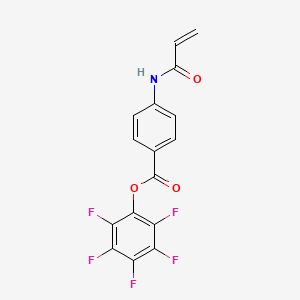
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
